molecular formula C11H9N3 B1211749 1H-Perimidin-2-amine CAS No. 28832-64-6

1H-Perimidin-2-amine

Cat. No.: B1211749
CAS No.: 28832-64-6
M. Wt: 183.21 g/mol
InChI Key: UNDUSVBXIVZGOQ-UHFFFAOYSA-N
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Description

1H-Perimidin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. These compounds are known for their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring system with an amino group attached to the second position. This unique structure imparts significant chemical reactivity and biological activity to the compound.

Mechanism of Action

While the specific mechanism of action for 1H-Perimidin-2-amine is not explicitly mentioned in the search results, it is known that perimidines have the ability to interact molecularly with different proteins . This suggests that this compound may also interact with proteins in a similar manner.

Safety and Hazards

1H-Perimidin-2-amine has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

Perimidines, including 1H-Perimidin-2-amine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Future research directions may include the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Perimidin-2-amine can be synthesized through various methods. One common method involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is advantageous due to its simplicity and efficiency. Another method involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, which requires special reagents or forced reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. Methods such as microwave irradiation, ultrasound, and grinding using different catalysts like ionic liquids, acids, metals, and nanocatalysts have been developed for the selective synthesis of perimidines . These methods are not only efficient but also environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1H-Perimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the nitrogen atoms in the perimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of perimidine-2-one derivatives, while reduction can yield perimidine-2-amine derivatives with different substituents.

Comparison with Similar Compounds

1H-Perimidin-2-amine stands out due to its versatile reactivity and wide range of applications in various fields.

Properties

IUPAC Name

1H-perimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUSVBXIVZGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067419
Record name 1H-Perimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-64-6
Record name 2-Aminoperimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28832-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoperimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Perimidin-2-amine
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Record name 1H-Perimidin-2-amine
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Record name 1H-perimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.771
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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